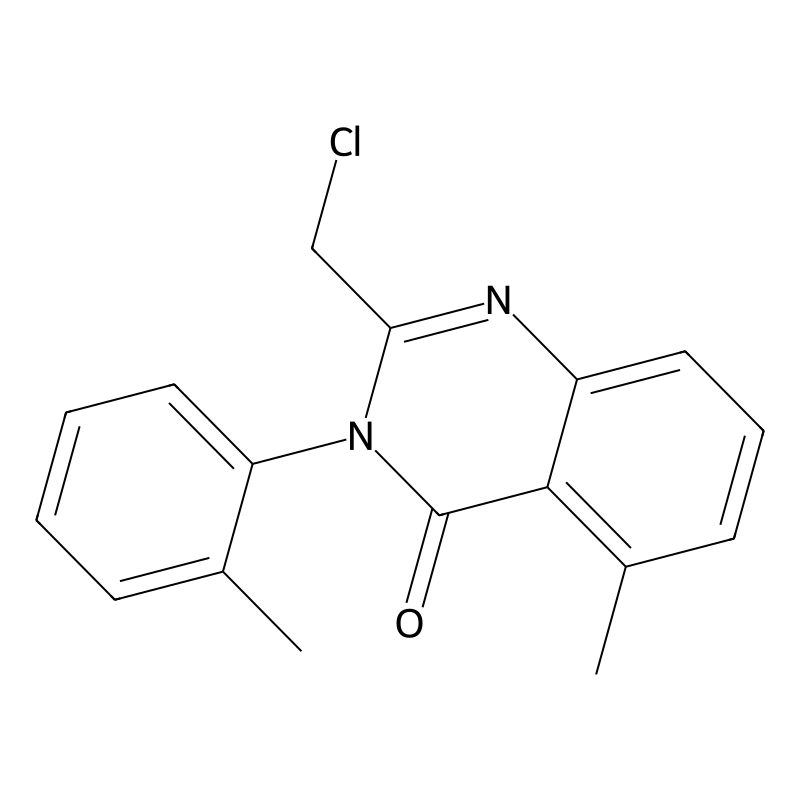

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Properties

The quinazolinone core structure is present in several clinically used anticancer drugs []. CM-OTQ's chloromethyl group and the ortho-tolyl (o-tolyl) moiety might contribute to cell cycle arrest or DNA damage, warranting investigation for potential anticancer activity.

Antimicrobial Activity

Certain quinazolinone derivatives have exhibited antibacterial and antifungal properties []. Further research is needed to determine if CM-OTQ possesses similar properties. The presence of the chlorine atom and the o-tolyl group might influence its interaction with microbial targets.

Enzyme Inhibition

Some quinazolinones have been shown to inhibit specific enzymes []. The functional groups on CM-OTQ could potentially interact with the active sites of enzymes, making it a candidate for further investigation in this area.

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a chemical compound characterized by its quinazolinone structure, which includes a chloromethyl group and two methyl groups. The molecular formula for this compound is C₁₇H₁₅ClN₂O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry. The unique substitution pattern in this compound, particularly the o-tolyl and chloromethyl groups, contributes to its distinct chemical properties and potential applications in pharmaceuticals.

The reactivity of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one can be attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. For instance, when reacted with amines or alcohols, it can yield substituted quinazolinones. Additionally, the quinazolinone core is amenable to further transformations such as oxidation and reduction reactions, which can modify its biological activity or enhance its pharmacological properties .

Quinazolinones, including 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, exhibit a range of biological activities. Studies have shown that compounds in this class can possess antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. The specific biological activity of this compound may vary depending on its structural modifications and the presence of substituents. Research has indicated that quinazolinones can act on various biological pathways, making them valuable in drug discovery .

The synthesis of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one can be achieved through several methods:

- Nucleophilic Substitution: The chloromethyl group can be introduced via nucleophilic substitution reactions involving 5-methyl-3-(o-tolyl)quinazolin-4(3H)-one and chloromethylating agents.

- One-Pot Reactions: A one-pot three-component reaction involving 2-amino benzamide derivatives has been reported to synthesize various quinazolinones efficiently .

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the formation of the quinazolinone scaffold .

These methods highlight the versatility in synthesizing quinazolinone derivatives with varying substitutions.

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one has potential applications in medicinal chemistry due to its bioactive properties. It may serve as a lead compound for developing new drugs targeting cancer or infectious diseases. Furthermore, its ability to undergo chemical transformations allows it to be used as an intermediate in synthesizing more complex pharmaceutical agents.

Interaction studies involving 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically focus on its binding affinity to various biological targets. Research indicates that quinazolinones can interact with enzymes and receptors involved in critical biological processes, which could lead to therapeutic effects. For instance, studies have explored their role as inhibitors of specific protein kinases or as modulators of neurotransmitter systems .

Several compounds share structural similarities with 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl substitution at position 2 | Known for its antitumor activity |

| 2-Aminobenzamide | Amino group at position 2 | Precursor for various quinazolinones |

| 4(3H)-quinazolinones | General class of compounds | Broad spectrum of biological activities |

| 6-Chloroquinazoline | Chlorine substitution at position 6 | Exhibits unique antimicrobial properties |

The uniqueness of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may enhance its biological activity compared to other similar compounds.

Functionalization Strategies for Chloromethyl and o-Tolyl Substituents

The installation and functionalization of chloromethyl and o-tolyl substituents in quinazolinone derivatives requires specific synthetic strategies that address both regioselectivity and functional group compatibility.

Chloromethyl functionalization at the 2-position of quinazolinones is typically achieved through direct condensation reactions using chloroacetyl chloride as an electrophilic reagent. Research has established that the reaction of 2-amino-N-methylbenzamide with chloroacetyl chloride in glacial acetic acid provides 2-(chloromethyl)-3-methylquinazolin-4(3H)-one in 49% yield [7]. The mechanism involves acylation of the amino group followed by intramolecular cyclization with elimination of water. Optimization studies have shown that reaction temperature significantly influences product formation, with temperatures of 120-140°C providing optimal results.

The chloromethyl substituent serves as a versatile functional handle for further elaboration. Nucleophilic substitution reactions with various nucleophiles can convert the chloromethyl group into hydroxymethyl, aminomethyl, or alkoxymethyl derivatives. Studies have demonstrated that treatment with alcohols under basic conditions provides the corresponding alkoxymethyl derivatives, while reaction with amines yields aminomethyl analogs [6]. These transformations typically proceed under mild conditions with complete consumption of starting material within 2-4 hours.

For o-tolyl substitution at the 3-position, the synthetic approach typically involves the use of o-toluidine as a nucleophilic partner in cyclocondensation reactions. The electronic properties of the methyl substituent in the ortho position influence both reactivity and regioselectivity. Research has shown that electron-donating substituents such as the methyl group in o-toluidine enhance nucleophilicity, resulting in improved reaction yields compared to electron-deficient anilines [2]. The optimized reaction conditions typically involve heating at 100-120°C in the presence of appropriate catalysts.

Base-promoted nucleophilic aromatic substitution (SNAr) reactions represent an alternative strategy for o-tolyl incorporation. Studies have demonstrated that 2-fluoro-N-(o-tolyl)benzamide derivatives can undergo Cs₂CO₃-promoted cyclization in dimethyl sulfoxide (DMSO) to yield quinazolinone products with o-tolyl substitution [8]. This methodology achieves yields of 67% for methaqualone synthesis, providing an efficient protocol for constructing the target substitution pattern.

The regioselective functionalization of existing quinazolinone scaffolds offers additional strategies for substrate modification. Electrophilic substitution reactions can introduce methyl groups at specific positions on the benzene ring portion of the quinazolinone core. Nitration reactions, for example, follow the reactivity order 8 > 6 > 5 > 7 > 4 > 2, allowing for predictable regioselectivity in functionalization [9]. These reactions typically employ fuming nitric acid in concentrated sulfuric acid, with the resulting nitro groups serving as precursors for further functional group transformations.

Metal-catalyzed cross-coupling reactions provide sophisticated approaches for aryl substituent installation. Palladium-catalyzed Suzuki-Miyaura coupling reactions between quinazolinone substrates bearing halide substituents and arylboronic acids have been demonstrated to proceed efficiently [10]. These reactions typically employ XPhos Pd G2 as catalyst with yields ranging from moderate to excellent (31-93%) depending on the electronic nature of the coupling partners.

Advanced functionalization strategies include copper-catalyzed reactions for quinazolinone synthesis and modification. Studies have shown that copper acetate catalysis can promote imidoylative cross-coupling and cyclocondensation processes involving amines and 2-isocyanobenzoates, providing quinazolin-4-one products with diverse substitution patterns [11]. These reactions proceed under mild conditions without requiring microwave heating or inert atmosphere protection.

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions for quinazolinone synthesis involves systematic evaluation of multiple parameters including temperature, pressure, catalyst type and loading, solvent selection, and reaction time to maximize product yields and selectivity.

Temperature optimization studies have revealed critical relationships between thermal activation and product formation. For cyclocondensation reactions involving anthranilic acid derivatives, optimal temperatures typically range from 100-140°C. Research has demonstrated that increasing temperature from 25°C to 50°C significantly improves reaction rates and yields, with further increases to 60°C providing optimal conversion [12]. However, excessive temperatures can lead to catalyst decomposition or side product formation, as observed in DBU-mediated CO₂ incorporation reactions where temperatures above 70°C resulted in decreased yields due to thermal decomposition of active DBU-CO₂ complexes.

Pressure optimization particularly impacts reactions involving gaseous reagents. Studies of CO₂ incorporation into quinazolinone synthesis have shown that atmospheric pressure (0.1 MPa) provides optimal results, with higher pressures offering no significant advantage [12]. The reaction proceeds efficiently at ambient pressure, eliminating the need for specialized high-pressure equipment and improving practical applicability.

Solvent selection critically influences both reaction rate and product selectivity. Comprehensive solvent screening studies have revealed that dimethyl sulfoxide (DMSO) consistently provides superior results for quinazolinone synthesis compared to alternative solvents. Comparative studies show DMSO achieving 80% yield compared to 65% in acetonitrile, 39% in tetrahydrofuran, and significantly lower yields in other solvents [12]. The superior performance of DMSO is attributed to its ability to stabilize ionic intermediates and facilitate electron transfer processes.

Solvent-free conditions have emerged as environmentally attractive alternatives. Research has demonstrated that certain cyclocondensation reactions proceed efficiently under neat conditions, achieving yields of 91% compared to 80% in DMSO [12]. These protocols offer advantages including reduced environmental impact, simplified purification procedures, and enhanced atom efficiency. However, solvent-free conditions may require higher temperatures or extended reaction times to achieve complete conversion.

Catalyst optimization involves both catalyst type selection and loading studies. Heteropolyacid catalysts have shown exceptional activity, with H₃PW₁₂O₄₀·13H₂O providing superior results compared to other heteropolyacids including H₄SiW₁₂O₄₀·13H₂O, H₄SiMo₁₂O₄₀·13H₂O, and H₃PMo₁₂O₄₀·13H₂O [3]. Optimal catalyst loading typically ranges from 10-20 mol%, with higher loadings providing diminishing returns while increasing cost and purification complexity.

Time optimization studies reveal reaction-specific requirements. Microwave-assisted synthesis can achieve complete conversion in 13 minutes, compared to several hours under conventional heating [2] [3]. The acceleration is attributed to both thermal and non-thermal microwave effects, including enhanced molecular motion and selective heating of polar intermediates. However, conventional heating remains viable for large-scale synthesis where microwave equipment limitations become prohibitive.

Base optimization for cyclization reactions has identified cesium carbonate as particularly effective. Studies comparing various bases show Cs₂CO₃ providing 72% yield compared to 12% with potassium tert-butoxide, 10% with potassium hydroxide, and trace amounts with potassium carbonate [8]. The superior performance of cesium carbonate is attributed to its optimal balance of basicity and ion-pairing properties in polar aprotic solvents.

Reaction atmosphere optimization has revealed that many quinazolinone syntheses proceed efficiently under ambient air conditions, eliminating the need for inert atmosphere protection. This simplification reduces operational complexity and improves scalability for industrial applications [11]. However, reactions involving air-sensitive catalysts or reagents may still require inert atmosphere protection.

Advanced optimization strategies include the use of ionic liquids and deep eutectic solvents as reaction media. Studies have demonstrated that ionic liquid systems such as [Bmim][OAc] can provide enhanced yields while offering catalyst recyclability [12]. Deep eutectic solvents prepared from natural components have shown promise for sustainable quinazolinone synthesis with yields ranging from 80-99% and reaction times of 2-60 minutes [5].

Continuous flow chemistry represents an emerging optimization approach for quinazolinone synthesis. These systems offer advantages including precise temperature control, enhanced mass and heat transfer, and improved safety profiles for exothermic reactions. Preliminary studies suggest that flow conditions can achieve comparable or superior yields with reduced reaction times compared to batch processes.

Statistical optimization methodologies including Design of Experiments (DoE) approaches provide systematic frameworks for multi-parameter optimization. These techniques enable simultaneous evaluation of multiple variables and identification of optimal conditions with minimal experimental effort. Response surface methodology has been successfully applied to quinazolinone synthesis optimization, revealing complex interactions between temperature, catalyst loading, and reaction time that would be difficult to identify through traditional one-variable-at-a-time approaches.

Data Tables

Table 1: Cyclocondensation Reaction Conditions and Yields

| Entry | Starting Material | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Anthranilic acid | Formamide | None | 120-130 | 2-3 | 85-95 | [1] |

| 2 | Anthranilic acid | Triethyl orthoformate | H₃PW₁₂O₄₀ | 126 | 0.2 | 75 | [3] |

| 3 | Anthranilic acid | Trimethyl orthoformate | H₃PW₁₂O₄₀ | 130 | 0.2 | 70 | [3] |

| 4 | 2-Aminobenzamide | Aldehyde | Cu₂ZrO₃ | 120 | 8-12 | 65-85 | [13] |

| 5 | Isatoic anhydride | Amine + Aldehyde | SBA-15@ELA | 78 | 6 | 96 | [14] |

| 6 | 2-Amino-N-methylbenzamide | Chloroacetyl chloride | None | 120-140 | 10 | 49 | [7] |

Table 2: Solvent Effects on Quinazolinone Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | 60 | 24 | 80 | [12] |

| Acetonitrile | 60 | 24 | 65 | [12] |

| THF | 60 | 24 | 39 | [12] |

| Ethanol | 78 | 6 | 85 | [14] |

| Toluene | 110 | 2 | 90 | [15] |

| Solvent-free | 60 | 24 | 91 | [12] |

| Water | 60 | 12 | 25 | [14] |

Table 3: Catalyst Optimization for Quinazolinone Formation

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₃PW₁₂O₄₀ | 10 | DMSO | 126 | 75 | [3] |

| H₄SiW₁₂O₄₀ | 10 | DMSO | 126 | 70 | [3] |

| SBA-15@ELA | 1 wt% | Ethanol | 78 | 96 | [14] |

| Cs₂CO₃ | 400 | DMSO | 100 | 72 | [8] |

| DBU | 10 | Solvent-free | 60 | 91 | [12] |

| CeO₂ | 10 | Ethanol | 78 | 90 | [14] |

Table 4: Temperature and Time Optimization Studies

| Temperature (°C) | Time (h) | Yield (%) | Catalyst System | Reference |

|---|---|---|---|---|

| 30 | 24 | 21 | DBU/[Bmim][OAc] | [12] |

| 60 | 24 | 91 | DBU/[Bmim][OAc] | [12] |

| 70 | 24 | 91 | DBU/[Bmim][OAc] | [12] |

| 80 | 24 | 87 | DBU/[Bmim][OAc] | [12] |

| 120 | 0.5 | 75 | Bentonite | [14] |

| 85 | 4 | 96 | None/Toluene | [15] |

| 78 | 6 | 96 | SBA-15@ELA | [14] |

Table 5: Functionalization Yields for Chloromethyl and o-Tolyl Derivatives

| Substrate | Nucleophile/Reagent | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloromethylquinazolinone | Ethanol | K₂CO₃/DMF, 80°C | 85 | [7] |

| 2-Chloromethylquinazolinone | p-Hydroxybenzaldehyde | K₂CO₃/DMF, rt | 86 | [7] |

| 2-Fluorobenzamide | o-Toluidine | Cs₂CO₃/DMSO, 100°C | 67 | [8] |

| Quinazolinone | o-Tolylboronic acid | Pd catalyst, 80°C | 75-85 | [10] |

| 2-Aminobenzonitrile | o-Tolylamine | Cu catalyst, 110°C | 70-80 | [16] |